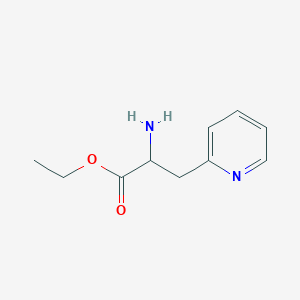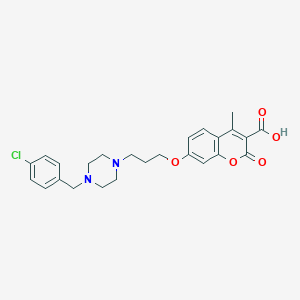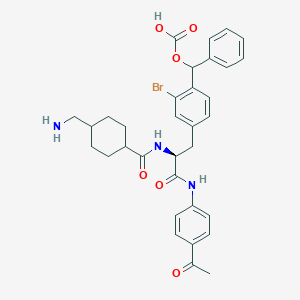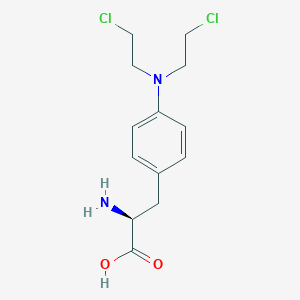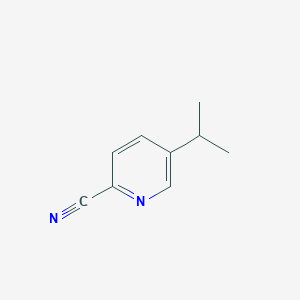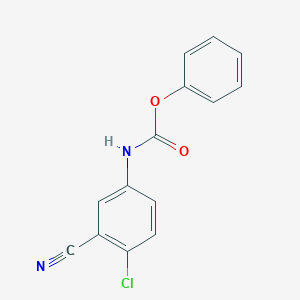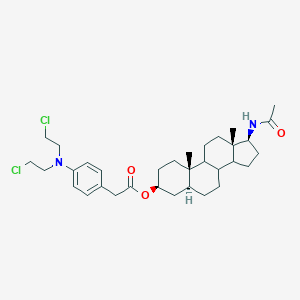
Aaceap
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aaceap (Advanced Automated Chemical Exchange Analysis Platform) is a powerful tool for the analysis of complex mixtures of chemicals. It is a platform that utilizes the principles of nuclear magnetic resonance (NMR) spectroscopy to provide a high-throughput analysis of complex mixtures. Aaceap has been used in various scientific research applications, including drug discovery, metabolomics, and environmental analysis.
Mécanisme D'action
Aaceap works by utilizing the principles of Aaceap spectroscopy. The platform consists of a series of Aaceap probes that can be used to analyze complex mixtures of chemicals. The probes are designed to be highly sensitive and provide a high-throughput analysis of the sample. The platform is automated, which allows for a rapid analysis of large sample sets.
Effets Biochimiques Et Physiologiques
Aaceap does not have any direct biochemical or physiological effects. It is a tool that is used to analyze complex mixtures of chemicals.
Avantages Et Limitations Des Expériences En Laboratoire
Aaceap has several advantages for lab experiments. It is a high-throughput platform that can rapidly analyze large sample sets. It is also highly sensitive and can detect low concentrations of chemicals. However, Aaceap has some limitations. It is expensive to purchase and maintain, and it requires specialized expertise to operate.
Orientations Futures
There are several future directions for Aaceap. One direction is to improve the sensitivity of the platform to detect even lower concentrations of chemicals. Another direction is to expand the range of chemicals that can be analyzed by Aaceap. Additionally, there is potential to integrate Aaceap with other analytical tools to provide a more comprehensive analysis of complex mixtures. Finally, there is potential to develop new applications for Aaceap in fields such as food science and forensics.
Conclusion:
Aaceap is a powerful tool for the analysis of complex mixtures of chemicals. It utilizes the principles of Aaceap spectroscopy to provide a high-throughput analysis of the sample. Aaceap has been used in various scientific research applications, including drug discovery, metabolomics, and environmental analysis. It has several advantages for lab experiments, including high-throughput analysis and high sensitivity. However, it also has some limitations, including its cost and the need for specialized expertise to operate. There are several future directions for Aaceap, including improving sensitivity, expanding the range of chemicals that can be analyzed, and developing new applications in fields such as food science and forensics.
Méthodes De Synthèse
Aaceap is synthesized by utilizing the principles of Aaceap spectroscopy. The platform consists of a series of Aaceap probes that can be used to analyze complex mixtures of chemicals. The probes are designed to be highly sensitive and provide a high-throughput analysis of the sample. The platform is automated, which allows for a rapid analysis of large sample sets.
Applications De Recherche Scientifique
Aaceap has been used in various scientific research applications, including drug discovery, metabolomics, and environmental analysis. In drug discovery, Aaceap has been used to identify potential drug candidates by analyzing complex mixtures of chemicals. In metabolomics, Aaceap has been used to identify metabolic pathways and biomarkers. In environmental analysis, Aaceap has been used to identify pollutants and their sources.
Propriétés
Numéro CAS |
110320-70-2 |
|---|---|
Nom du produit |
Aaceap |
Formule moléculaire |
C33H48Cl2N2O3 |
Poids moléculaire |
591.6 g/mol |
Nom IUPAC |
[(3S,5S,10S,13S,17S)-17-acetamido-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |
InChI |
InChI=1S/C33H48Cl2N2O3/c1-22(38)36-30-11-10-28-27-9-6-24-21-26(12-14-32(24,2)29(27)13-15-33(28,30)3)40-31(39)20-23-4-7-25(8-5-23)37(18-16-34)19-17-35/h4-5,7-8,24,26-30H,6,9-21H2,1-3H3,(H,36,38)/t24-,26-,27?,28?,29?,30-,32-,33-/m0/s1 |
Clé InChI |
BLLAWDFADRSHFN-IYYPERTOSA-N |
SMILES isomérique |
CC(=O)N[C@H]1CCC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |
SMILES |
CC(=O)NC1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |
SMILES canonique |
CC(=O)NC1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |
Synonymes |
17-acetamido-5-androstan-3-ol-4-bis(2-chloroethyl)aminophenylacetate AACEAP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




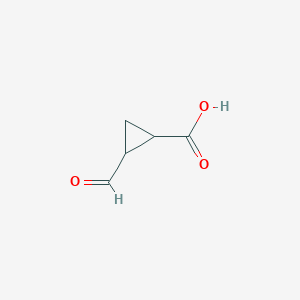
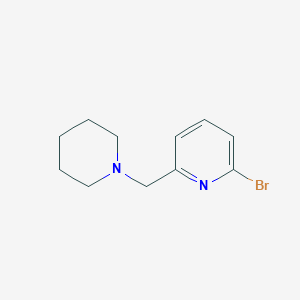
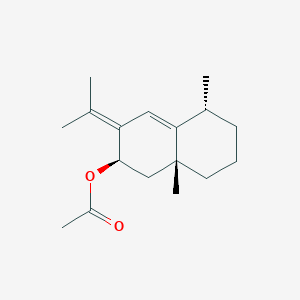
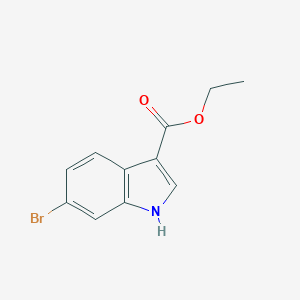
![1-O-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl] 6-O-[[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl] 2-methyl-4-(2-methyldec-1-en-4-yl)hexanedioate](/img/structure/B8565.png)
![3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B8568.png)
